Home > Products > Building Blocks P2120 > 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide - 74420-16-9

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

Catalog Number: EVT-415899
CAS Number: 74420-16-9
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide and its derivatives belong to the azaindole class of compounds. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives have shown promise as potential anticancer agents, particularly as inhibitors of Aurora B kinase. [, ]

N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (Compound C13)

  • Compound Description: This compound is a derivative of azaindole and belongs to the scaffold B category, characterized by the (E)-3-((E)-substituted benzylidene hydrazono)-1H-pyrrolo[2,3-b]pyridine-2(3H)-one structure. It exhibited the highest binding affinity to human Aurora B kinase in docking studies and showed good pharmacophoric features in both ligand and structure-based models [, ]. Additionally, its predicted ADMET properties were found to be favorable [, ].
  • Relevance: Compound C13 shares the core 1H-pyrrolo[2,3-b]pyridine-3-carboxamide structure with the target compound but possesses an extended side chain featuring a (dimethylamino)phenyl]ethenyl group. This structural modification contributes to its potent inhibitory activity against Aurora B kinase, a crucial target in anticancer therapy, making it a potentially valuable lead compound in drug discovery [, ].

(Z)-2-(oxo-1H-pyrrolo[2,3-b]pyridine-3(2H)-ylidene)-N-(p-substituted) hydrazine carbothioamide (Scaffold A)

  • Compound Description: This chemical class represents a series of azaindole derivatives characterized by a hydrazine carbothioamide group attached to the core pyrrolo[2,3-b]pyridine structure. These compounds were investigated for their potential anticancer activity against human Aurora B kinase [, ].
  • Relevance: Compounds within Scaffold A share the core 1H-pyrrolo[2,3-b]pyridine structure with the target compound and represent a series of structural modifications at the 3-carboxamide position. Exploring this chemical space helps understand the structure-activity relationship and identify potential Aurora B kinase inhibitors [, ].

(E)-3-((E)-substituted benzylidene hydrazono)-1H-pyrrolo[2,3-b]pyridine-2(3H)-one (Scaffold B)

  • Compound Description: This chemical class encompasses a series of azaindole derivatives distinguished by a benzylidene hydrazono group attached to the pyrrolo[2,3-b]pyridine core. These compounds, including Compound C13, were studied for their potential to inhibit human Aurora B kinase [, ].
  • Relevance: Similar to Scaffold A, compounds belonging to Scaffold B are structurally related to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, differing in their substitutions at the 3-position of the core structure. This group provides further insight into the structural features influencing Aurora B kinase inhibition [, ].

1-(2-substituted acetyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione

  • Compound Description: This chemical class represents a series of azaindole derivatives characterized by a substituted acetyl group attached to the nitrogen atom of the pyrrolo[2,3-b]pyridine-2,3-dione core. These compounds were investigated as potential anticancer agents targeting human Aurora B kinase [, ].
  • Relevance: While structurally similar to 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, this class replaces the 3-carboxamide with a 2,3-dione group and introduces a substituted acetyl group. Investigating these variations helps elucidate the structure-activity relationship and discover novel Aurora B kinase inhibitors [, ].

1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Derivatives

  • Compound Description: This group includes synthetic cannabinoids NNL-1, 5F-NPB-22-7N, and 5F-AKB-48-7N, characterized by a 1-(5-fluoropentyl) substituent on the pyrrolo[2,3-b]pyridine ring and various groups at the carboxylate position [, ]. They are associated with psychoactive effects.
  • Relevance: These compounds share the core 1H-pyrrolo[2,3-b]pyridine structure with the target compound and highlight the versatility of this scaffold for developing compounds with different biological activities. While the target compound focuses on anticancer properties, these derivatives demonstrate the core's potential in the field of synthetic cannabinoids [, ].
Overview

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrrolopyridines. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as a scaffold for developing inhibitors targeting various biological pathways. This compound's unique structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development in treating diseases such as cancer and metabolic disorders.

Source

The compound can be synthesized through various chemical processes, often involving the modification of existing pyrrolo-pyridine derivatives. Research has identified several synthetic routes that yield high purity and yield of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, which can be utilized in pharmaceutical applications.

Classification

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is classified as an organic compound and a nitrogen-containing heterocycle. It is part of a broader class of compounds known for their biological activity, including phosphodiesterase inhibitors and acetyl-CoA carboxylase inhibitors.

Synthesis Analysis

Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

  1. Cyclization Reactions: These reactions often involve the formation of the pyrrolo ring through cyclization of appropriate precursors.
  2. Esterification: The carboxylic acid group can be converted to an amide via reaction with amines under acidic or basic conditions.
  3. Catalytic Processes: Catalysts such as anhydrous calcium chloride and nano-aluminum oxide are frequently used to enhance reaction efficiency and yield.

Technical Details

For example, one synthesis route involves heating 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with methanol in the presence of catalysts at controlled temperatures to produce the methyl ester, followed by subsequent amide formation with suitable amines .

Molecular Structure Analysis

Structure

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide features a fused bicyclic structure comprising a pyrrole and pyridine ring. The molecular formula is C9H8N2OC_9H_8N_2O, and its molecular weight is approximately 164.17 g/mol.

Data

Key spectral data include:

  • Mass Spectrometry: M/z = 176 (M+)
  • Nuclear Magnetic Resonance: Characteristic peaks in DMSO d6\text{DMSO d}_6 at δ: 12.85 (d, 1H), 8.52 (d, 1H), among others .
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Can revert back to the carboxylic acid under acidic or basic conditions.
  2. Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions with electrophiles.
  3. Oxidation/Reduction: Depending on substituents, it may undergo oxidation or reduction.

Technical Details

For instance, the synthesis process often includes esterification followed by amide coupling using reagents like T3P (triethyl phosphonoacetate) and DIPEA (N,N-diisopropylethylamine) to achieve high yields .

Mechanism of Action

Process

The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific enzymes or receptors in biological pathways. For example:

  • As an inhibitor of acetyl-CoA carboxylase, it reduces malonyl-CoA levels, which can influence fatty acid metabolism and has implications in cancer therapy .
  • It may also inhibit phosphodiesterase enzymes, affecting cyclic nucleotide levels within cells, leading to various physiological effects .

Data

Pharmacological studies have shown that derivatives of this compound exhibit significant inhibition potency against their respective targets, suggesting potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically appears as a white solid at room temperature. Its melting point and solubility characteristics depend on specific substituents attached to the core structure.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and methanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels during synthesis .

Applications

Scientific Uses

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide has several potential applications in scientific research:

  • Drug Development: As a scaffold for designing new inhibitors targeting metabolic pathways.
  • Cancer Research: Investigating its role in inhibiting tumor growth through modulation of key metabolic enzymes.
  • Pharmaceutical Formulations: Its derivatives are explored for use in formulations targeting various diseases due to their bioactive properties .
Synthetic Methodologies and Derivative Design of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

Core Scaffold Synthesis: SEM Protection and Suzuki Coupling Strategies

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core typically begins with strategic protection of the pyrrole nitrogen to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a preferred protecting agent due to its stability under diverse reaction conditions and clean deprotectability with acids like trifluoroacetic acid (TFA). For example, methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes SEM protection followed by ester hydrolysis to yield carboxylic acid intermediates, which are then condensed with amines (e.g., 1H-indazole-5-amine) to form carboxamide precursors [1].

Suzuki-Miyaura cross-coupling is pivotal for introducing aromatic diversity at the C6 position. SEM-protected bromo derivatives undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids, enabling access to biaryl analogs. After coupling, SEM deprotection with TFA furnishes the free NH-pyrrole core essential for biological activity. This sequence achieves moderate to excellent yields (50–87%), with the SEM group proving indispensable for regioselective functionalization [1] [3]. Chan-Lam coupling further expands diversification by enabling N-arylation of the pyrrole nitrogen using boronic acids under copper catalysis, though this method requires optimization to suppress diarylation [2].

Table 1: Key Intermediates in SEM-Protected Syntheses

IntermediateReaction StepYield (%)Function
Methyl 6-bromo-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxylateSEM protection85Halogen retention for coupling
6-Bromo-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxylic acidEster hydrolysis78Carboxamide precursor
6-Phenyl-1-(SEM)-pyrrolo[3,2-b]pyridine-3-carboxamideSuzuki coupling75Biaryl intermediate
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamideSEM deprotection90Final scaffold

Functionalization at the 3-Carboxamide Position: Amide Bond Formation and Substituent Effects

The 3-carboxamide moiety serves as a critical pharmacophore, with its substituents directly modulating target affinity and selectivity. Amide bond formation typically employs coupling reagents like T3P (propylphosphonic anhydride) or HATU in the presence of bases such as DIPEA. Primary and secondary amines yield derivatives with varying steric and electronic profiles:

  • Aliphatic cyclic amines (e.g., azetidine, 3-fluorocyclobutane) maintain FGFR1 inhibition (IC₅₀ = 7–25 nM) but reduce PDE4B selectivity when overly hydrophobic [5].
  • Tertiary amides (e.g., 3,3-difluoroazetidine) enhance PDE4B potency (IC₅₀ = 140 nM) and selectivity over PDE4D (6-fold) by balancing lipophilicity and hydrogen-bonding capacity [2].
  • Morpholine and N-methylpiperazine sulfonamides at C5 improve solubility and cellular permeability, with morpholine derivatives showing superior antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ < 10 μM) [6].

In FGFR inhibitors, pyridine/pyrimidine fragments at the carboxamide position form hydrogen bonds with Lys514 in the hinge region, driving nanomolar potency (e.g., 4h: FGFR1 IC₅₀ = 7 nM) [5]. Conversely, bulky spirocyclic amides diminish phosphodiesterase inhibition due to steric clashes within the PDE4B catalytic pocket [2].

Table 2: Biological Activities of Key Carboxamide Derivatives

CompoundR GroupTargetIC₅₀/EC₅₀Selectivity Notes
11h3,3-DifluoroazetidinePDE4B140 nM6-fold selective over PDE4D
4hPyrimidineFGFR17 nM100-fold selective over FGFR4
1c1-MethylpyrroleACC1820 nM3-fold cellular potency increase vs. lead
Morpholine sulfonamideSulfonamide-morpholineMCF-7 cells<10 μMAntiangiogenic effects via VEGF inhibition

Hybrid Derivatives: Incorporation of Aromatic Hydrazone and Heterocyclic Moieties

Hybridization strategies leverage the planar geometry of the pyrrolopyridine core to conjugate auxiliary pharmacophores. Aromatic hydrazones introduced at C3 via condensation of aldehydes with hydrazines yield derivatives with enhanced DNA intercalation. For instance, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide exhibits potent antiproliferative activity (IC₅₀ = 1.8 μM against A549 lung cancer) by stabilizing topoisomerase II-DNA complexes [8].

1,2,3-Triazole conjugates, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), improve aqueous solubility and target engagement. Analogues bearing triazole-linked benzyl groups show 2-fold higher potency than non-conjugated counterparts against MDA-MB-231 breast cancer cells. The triazole moiety facilitates π-stacking with kinase hinge residues, as evidenced in MELK inhibitors where hybrid derivatives induce apoptosis at nanomolar concentrations (e.g., 16h: MELK IC₅₀ = 32 nM) [7]. Isopropyl substitution at N1 (e.g., 1k) augments ACC1 inhibition (malonyl-CoA reduction in vivo) and oral bioavailability by shielding the pyrrole NH from metabolic oxidation [9].

Optimization of Bioavailability: Alkylation and Fluorination Strategies

Bioavailability optimization focuses on mitigating high polarity and P-glycoprotein efflux. N1-Alkylation (methyl, isopropyl) significantly enhances metabolic stability by blocking CYP450-mediated oxidation of the pyrrole nitrogen. The isopropyl analog 1k achieves 4-fold higher oral exposure in mice than its NH counterpart, correlating with tumor malonyl-CoA reduction (70% suppression at 100 mg/kg) [9]. Fluorination at aliphatic carbons adjacent to the carboxamide nitrogen reduces basicity and improves membrane permeability. 3,3-Difluoroazetidine derivatives exhibit 3-fold enhanced CNS penetration (brain/plasma Kₚ = 0.16–0.28) in rodent models due to lowered pKₐ and increased passive diffusion [2] [8].

Carboxamide isosteres like sulfonamides maintain target affinity while modulating solubility. Ethyl 4-morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate-derived sulfonamides display balanced log P (2.1–3.4) and aqueous solubility (>50 μg/mL), enabling intravenous formulation without precipitation [6]. Fluorinated tails in M1 PAMs (e.g., trifluoromethylpyrazole) further diminish CYP2D6 inhibition, reducing off-target liabilities [10].

Table 3: Pharmacokinetic Properties of Optimized Derivatives

CompoundModificationCl (mL/min/kg)Oral AUC (μg·h/mL)Brain/Plasma KₚKey Feature
1kN1-Isopropyl1528.50.1270% tumor malonyl-CoA reduction
18c3,3-Difluoroazetidine2215.30.28Pure M1 PAM; no seizures
Sulfonamide-morpholineC5-Sulfonamide1822.1<0.1Aqueous solubility >50 μg/mL
11hDifluorocyclobutyl3010.90.166-fold PDE4B selectivity

Properties

CAS Number

74420-16-9

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11)

InChI Key

CQZYCDBHEULOFD-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2C(=O)N)N=C1

Canonical SMILES

C1=CC2=C(NC=C2C(=O)N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.